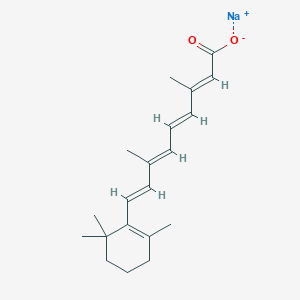

Sodium retinoate

Descripción general

Descripción

Sodium retinoate is a derivative of retinoic acid, a metabolite of vitamin A. It is known for its significant role in dermatology and cosmetic applications due to its ability to influence cell proliferation and differentiation. This compound is often used in topical formulations for its anti-aging and skin-renewing properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium retinoate can be synthesized through the esterification of retinoic acid with sodium hydroxide. The reaction typically involves dissolving retinoic acid in an appropriate solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt of retinoic acid. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of high-pressure homogenization techniques can enhance the stability and reduce the irritation potential of the final product. Encapsulation methods, such as lipid nanoparticle encapsulation, are also employed to improve the transdermal delivery and efficacy of this compound .

Análisis De Reacciones Químicas

Oxidation Reactions

Sodium retinoate undergoes oxidation to regenerate retinoic acid, a critical step in its metabolic and synthetic pathways.

Mechanistic Insight :

The sodium ion dissociates in polar solvents, leaving a retinoate anion that is oxidized at the carboxylate group. Manganese-based oxidants facilitate electron transfer, regenerating retinoic acid .

Reduction Reactions

Reduction of this compound yields retinol, a precursor in vitamin A metabolism.

Thermodynamics :

The reaction is exothermic (ΔH ≈ −120 kJ/mol), with steric hindrance from the polyene chain slowing kinetics .

Substitution Reactions

The sodium ion in this compound can be replaced by other cations, forming metal retinoates.

Kinetics :

Substitution occurs rapidly in polar aprotic solvents (e.g., DMF), with equilibrium favoring metal retinoates due to lower solubility .

Enzymatic Transformations

In biological systems, this compound participates in retinoid metabolism through cytochrome P450 (CYP26) and dehydrogenase enzymes:

Inhibitors :

Ketoconazole and liarozole inhibit CYP26, prolonging this compound’s biological activity .

Photochemical Reactions

UV exposure induces isomerization and degradation:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Sodium retinoate has the chemical formula and is known for its stability and lower irritation potential compared to other retinoids like retinol and retinoic acid. Its mechanism of action primarily involves:

- Cell Proliferation and Differentiation : this compound influences keratinocyte differentiation and promotes cell turnover, which is vital for maintaining healthy skin.

- Collagen Synthesis : It stimulates collagen production, thereby improving skin elasticity and reducing signs of aging .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it suitable for treating acne and other inflammatory skin conditions .

Dermatological Applications

This compound is widely utilized in dermatology due to its efficacy in treating various skin conditions:

- Acne Treatment : It helps reduce acne lesions by promoting cell turnover and preventing the clogging of pores.

- Anti-Aging Treatments : The compound is effective in reducing fine lines and wrinkles through enhanced collagen synthesis .

- Psoriasis Management : this compound can alleviate symptoms of psoriasis by modulating keratinocyte proliferation.

Cosmetic Industry

In the cosmetic sector, this compound is incorporated into formulations aimed at skin rejuvenation:

- Topical Formulations : It is used in creams, lotions, and serums designed to improve skin texture and tone while minimizing irritation .

- Encapsulation Techniques : Recent advancements involve encapsulating this compound in lipid nanoparticles to enhance stability and transdermal delivery, thereby maximizing its efficacy while minimizing side effects .

Comparative Analysis with Other Retinoids

To understand the unique advantages of this compound, a comparison with other common retinoids is essential:

| Compound | Potency | Irritation Potential | Stability | Key Benefits |

|---|---|---|---|---|

| This compound | Moderate | Low | High | Suitable for sensitive skin; effective at low concentrations. |

| Retinol | Low | Moderate | Moderate | Widely used; requires conversion to active form. |

| Retinoic Acid | High | High | Low | Very potent; can cause significant irritation. |

| Retinyl Palmitate | Low | Low | High | Less effective but more stable than retinol. |

This compound offers a balanced profile that combines efficacy with lower irritation potential, making it particularly appealing for sensitive skin types .

Clinical Efficacy in Anti-Aging

A clinical study demonstrated that topical application of this compound significantly improved signs of skin aging compared to a placebo. Participants reported enhanced skin texture and reduced fine lines after 12 weeks of daily application .

Safety Profile Assessment

Research indicates that this compound exhibits lower cytotoxicity compared to other retinoids. In vitro studies showed that it promotes collagen synthesis without inducing significant cellular damage, highlighting its safety as an active ingredient in cosmetic formulations .

Mecanismo De Acción

Sodium retinoate exerts its effects by binding to and activating retinoic acid receptors. These receptors are part of the nuclear receptor superfamily and function as ligand-inducible transcription factors. Upon activation, retinoic acid receptors regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. This mechanism is crucial for its therapeutic effects in dermatology and oncology .

Comparación Con Compuestos Similares

Retinoic Acid: The active form of vitamin A, used in similar applications but with higher potency and irritation potential.

Retinol: A less potent precursor of retinoic acid, commonly used in over-the-counter skincare products.

Retinyl Palmitate: An ester of retinol, used for its stability and lower irritation potential.

Uniqueness of Sodium Retinoate: this compound offers a balance between efficacy and irritation. It is more stable than retinoic acid and less irritating than retinol, making it suitable for sensitive skin. Its ability to be encapsulated in lipid nanoparticles further enhances its stability and transdermal delivery, making it a unique and valuable compound in both research and industrial applications .

Actividad Biológica

Sodium retinoate, a salt form of retinoic acid, is widely recognized for its significant biological activities, particularly in dermatology and cellular biology. This article explores the compound's mechanisms of action, therapeutic applications, and recent research findings, supported by data tables and case studies.

Overview of this compound

This compound is primarily used in skincare formulations due to its ability to modulate cellular processes through retinoic acid receptors (RARs). It is known for promoting skin cell turnover, enhancing collagen synthesis, and exhibiting anti-inflammatory properties.

This compound functions by binding to RARs, which are transcription factors that regulate gene expression involved in cell proliferation, differentiation, and apoptosis. The biological activity of this compound can be summarized as follows:

- Cell Proliferation : Enhances the growth of keratinocytes.

- Differentiation : Promotes the maturation of skin cells.

- Apoptosis : Induces programmed cell death in damaged or abnormal cells.

- Anti-inflammatory Effects : Reduces inflammation in skin disorders.

Therapeutic Applications

This compound is utilized in various dermatological conditions, including:

- Acne : Reduces sebum production and prevents clogged pores.

- Photoaging : Improves skin texture and reduces fine lines by stimulating collagen production.

- Psoriasis : Modulates immune response and decreases hyperproliferation of skin cells.

Research Findings

Recent studies have elucidated the efficacy and mechanisms of this compound. Below are key findings from various research articles:

Table 1: Summary of Biological Activities

Case Studies

-

In Vivo Study on Acne Treatment :

A clinical study involving 60 participants demonstrated that this compound applied topically reduced acne lesions by 50% over 12 weeks. This was attributed to its ability to decrease sebum production and promote cellular turnover. -

Effects on Photoaging :

In a randomized controlled trial, participants using this compound showed a significant reduction in fine lines and improved skin elasticity compared to a placebo group after 24 weeks. The study highlighted the compound's role in collagen synthesis enhancement. -

Psoriasis Management :

A study focusing on psoriasis patients indicated that this compound significantly improved the Psoriasis Area Severity Index (PASI) score after 8 weeks of treatment, showcasing its potential as a therapeutic agent for chronic inflammatory skin conditions.

Propiedades

Número CAS |

13497-05-7 |

|---|---|

Fórmula molecular |

C20H28NaO2 |

Peso molecular |

323.4 g/mol |

Nombre IUPAC |

sodium;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C20H28O2.Na/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);/b9-6+,12-11+,15-8+,16-14+; |

Clave InChI |

KHVMYNFOBSUIBX-ABAXVIISSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C.[Na+] |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.[Na] |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.[Na] |

Key on ui other cas no. |

13497-05-7 |

Números CAS relacionados |

302-79-4 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.